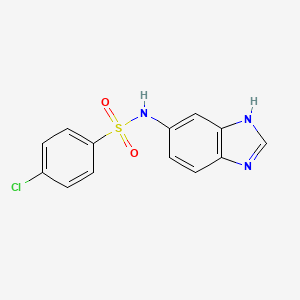
3-(1H-indol-3-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-indol-3-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide is a synthetic organic compound that features both an indole and a carbazole moiety. These structures are often found in bioactive molecules and have been studied for their potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide typically involves the following steps:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Formation of the Carbazole Moiety: This can be synthesized via the Borsche-Drechsel cyclization, where an o-nitrotoluene derivative undergoes cyclization in the presence of a reducing agent.
Coupling Reaction: The indole and carbazole moieties are then coupled using a suitable linker, such as a propanamide group, through amide bond formation. This can be achieved using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and carbazole moieties.
Reduction: Reduction reactions can occur at the amide bond or other reducible functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and carbazole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Conditions vary depending on the specific substitution but may include the use of halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced derivatives, as well as substituted analogs.
Applications De Recherche Scientifique
3-(1H-indol-3-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways involving indole and carbazole derivatives.
Medicine: Possible pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
Mécanisme D'action
The mechanism of action would depend on the specific biological target. Generally, compounds with indole and carbazole moieties can interact with various enzymes, receptors, or DNA, affecting cellular processes. The exact molecular targets and pathways would require experimental validation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1H-indol-3-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)butanamide: Similar structure with a butanamide linker.
3-(1H-indol-3-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)ethanamide: Similar structure with an ethanamide linker.
Uniqueness
The uniqueness of 3-(1H-indol-3-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide lies in its specific combination of indole and carbazole moieties with a propanamide linker, which may confer distinct biological or chemical properties compared to its analogs.
Propriétés
Formule moléculaire |
C23H23N3O |
|---|---|
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
3-(1H-indol-3-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)propanamide |
InChI |
InChI=1S/C23H23N3O/c27-22(13-12-15-14-24-19-9-3-1-6-16(15)19)25-21-11-5-8-18-17-7-2-4-10-20(17)26-23(18)21/h1-4,6-7,9-10,14,21,24,26H,5,8,11-13H2,(H,25,27) |
Clé InChI |
BYBPXTXXDSGLSQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2=C(C1)C3=CC=CC=C3N2)NC(=O)CCC4=CNC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B12179507.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide](/img/structure/B12179513.png)
methanone](/img/structure/B12179526.png)


![3-chloro-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzothiophene-2-carboxamide](/img/structure/B12179543.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B12179553.png)
![N-cycloheptyl-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B12179564.png)
![4-fluoro-N-[2-(pyridin-4-yl)-1H-benzimidazol-5-yl]benzenesulfonamide](/img/structure/B12179566.png)

![N-{3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl}butanamide](/img/structure/B12179578.png)
![2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B12179585.png)


